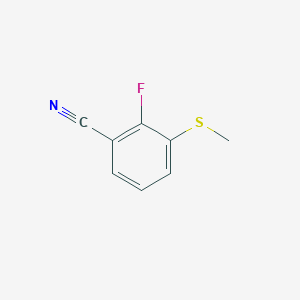

2-Fluoro-3-(methylthio)benzonitrile

Descripción

2-Fluoro-3-(methylthio)benzonitrile is a fluorinated aromatic nitrile derivative characterized by a methylthio (-SMe) substituent at the 3-position and a nitrile (-CN) group at the 1-position of the benzene ring. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, similar to other benzonitrile derivatives .

Propiedades

Fórmula molecular |

C8H6FNS |

|---|---|

Peso molecular |

167.21 g/mol |

Nombre IUPAC |

2-fluoro-3-methylsulfanylbenzonitrile |

InChI |

InChI=1S/C8H6FNS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 |

Clave InChI |

VXBIXXLDSSNYQV-UHFFFAOYSA-N |

SMILES canónico |

CSC1=CC=CC(=C1F)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methylthio)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically starts with a fluorinated benzene derivative, such as 2-fluorobenzonitrile, which undergoes a substitution reaction with a methylthio group donor under appropriate conditions.

For example, the reaction can be carried out using a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-3-(methylthio)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, catalytic hydrogenation

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted benzonitriles

Aplicaciones Científicas De Investigación

2-Fluoro-3-(methylthio)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may impart specific biological activities.

Industry: Used in the production of specialty chemicals and materials with desired properties.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-(methylthio)benzonitrile depends on its specific application

Molecular Targets: Enzymes, receptors, or other proteins

Pathways Involved: The compound may inhibit or activate specific pathways depending on its structure and the nature of its interactions with the target molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 2-Fluoro-3-(methylthio)benzonitrile with structurally related nitriles:

Detailed Analysis

Electronic and Steric Effects

- Methylthio (-SMe) vs. Methyl (-Me): The methylthio group in This compound is more polarizable than a methyl group, increasing electron density at the aromatic ring. This enhances reactivity in electrophilic substitution reactions compared to 2-Fluoro-3-methylbenzonitrile .

- Fluorine Substituent: Fluorine’s electronegativity withdraws electron density, directing further substitutions meta/para to the nitrile group. This contrasts with 4-bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile , where bromine and difluoromethyl groups create steric hindrance .

Physicochemical Properties Lipophilicity: The methylthio group increases lipophilicity (logP) compared to the methyl or amino analogs, improving membrane permeability in bioactive molecules . Solubility: Nitriles generally exhibit low water solubility. The sulfur atom in this compound may slightly improve solubility in polar aprotic solvents (e.g., DMSO) compared to 2-Fluoro-3-methylbenzonitrile .

Applications in Synthesis

- Pharmaceutical Intermediates: Methylthio-substituted nitriles are key in synthesizing heterocycles (e.g., pyrimidines in ) or kinase inhibitors. For example, 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2) is used in Claisen condensations to form diones for isoxazolone synthesis .

- Agrochemicals: The methylthio group in 4-bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile suggests utility in fungicides or herbicides, leveraging sulfur’s bioactivity .

Toxicity and Safety

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.